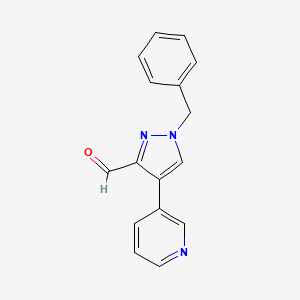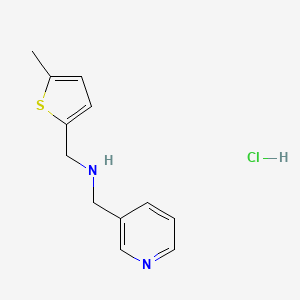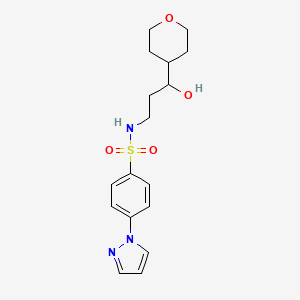
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H23N3O4S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods
Recent studies have explored various synthesis methods for benzenesulfonamide derivatives, including those similar to N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide. For example, Gul et al. (2017) employed microwave-assisted synthesis for creating a range of sulfonamides, demonstrating a novel and efficient synthesis pathway (Gul et al., 2017).
Biological and Biochemical Activities
Sulfonamide derivatives have shown significant biological activities. A study by Gul et al. (2016) reported on the cytotoxic and carbonic anhydrase inhibitory effects of synthesized benzenesulfonamide derivatives, highlighting their potential in developing novel anticancer agents (Gul et al., 2016). Furthermore, compounds like these have been evaluated for their effects on pathological pain models in mice, as observed in a study by Lobo et al. (2015), where certain compounds displayed anti-hyperalgesic and anti-edematogenic effects (Lobo et al., 2015).
Applications in Sensing Technologies
In addition to medicinal applications, some benzenesulfonamide derivatives have been used in sensing technologies. Bozkurt and Gul (2018) developed a pyrazoline derivative for fluorometric detection of metal ions, highlighting its specificity and sensitivity, especially for Hg2+ ions (Bozkurt & Gul, 2018).
Antimicrobial Properties
Several studies have explored the antimicrobial properties of benzenesulfonamide derivatives. Jamode, Chandak, and Bhagat (2009) synthesized specific compounds that showed antibacterial and antifungal activities, indicating the potential for these compounds in treating various microbial infections (Jamode, Chandak, & Bhagat, 2009).
properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c21-17(14-7-12-24-13-8-14)6-10-19-25(22,23)16-4-2-15(3-5-16)20-11-1-9-18-20/h1-5,9,11,14,17,19,21H,6-8,10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNDGKORTQTQFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

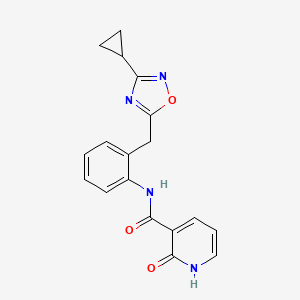
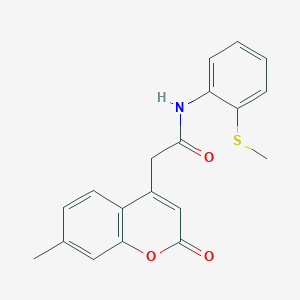




![3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2363896.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2363897.png)
![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)
![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2363901.png)
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2363903.png)
![1-(3-Methoxyphenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2363904.png)
